molecular formula C10H8N3NaO3 B3014654 Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate CAS No. 2375271-08-0

Sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No. B3014654
CAS RN: 2375271-08-0
M. Wt: 241.182
InChI Key: QVHNOJMCBVXEII-UHFFFAOYSA-M
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Description

The compound is a sodium salt of a carboxylate that contains a 1H-1,2,4-triazole ring and a methoxyphenyl group. The 1H-1,2,4-triazole is a type of heterocycle that is often found in various pharmaceuticals and agrochemicals due to its diverse biological activities . The methoxyphenyl group is a common motif in organic chemistry and is known to contribute to the pharmacological properties of various drugs .

Scientific Research Applications

Synthesis and Chemical Properties

1,2,4-Triazole derivatives, including those related to the specified compound, are synthesized through various chemical reactions, involving intermediates like diethyl oxalate, hydrazine hydrate, and sodium hydride in solvents such as toluene. These compounds are characterized using techniques like 1H NMR, infrared spectroscopy, and high-performance liquid chromatography (HPLC) to determine their structure, purity, and physical properties. These compounds' synthesis and structural elucidation provide insights into their potential applications in various fields, including materials science and pharmaceuticals (Fedotov et al., 2022).

Crystal Structure and Thermal Studies

The crystal structure and thermal stability of related sodium salts, such as 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt, have been extensively studied. These studies reveal the compounds' structural arrangement, including how sodium ions are coordinated and the stabilization through hydrogen bond networks. Understanding these properties is crucial for applications in materials science, where thermal stability and crystal structure influence material performance (Kula et al., 2007).

Biological Activities

Triazole derivatives exhibit a broad spectrum of biological activities, making them of interest in medicinal chemistry. Studies on related compounds have explored their potential as antifungal, antibacterial, and anticancer agents, highlighting their versatility in drug development. The biological activities of these compounds are often investigated through enzymatic assays and docking studies, which help predict their interactions with biological targets and their potential therapeutic benefits (Saleem et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For instance, many 1H-1,2,4-triazole derivatives exhibit antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and its potential applications in areas such as medicine or agriculture. This could include studies to determine its mechanism of action, pharmacokinetics, and toxicity .

properties

IUPAC Name

sodium;3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3.Na/c1-16-7-5-3-2-4-6(7)8-11-9(10(14)15)13-12-8;/h2-5H,1H3,(H,14,15)(H,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHNOJMCBVXEII-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N3NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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